molecular formula C17H19N3O B2477472 1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one CAS No. 2379986-40-8

1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one

Cat. No.: B2477472
CAS No.: 2379986-40-8
M. Wt: 281.359
InChI Key: UIICFYUAEHDAOV-UHFFFAOYSA-N
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Description

1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to mimic the activity of other bioactive compounds, such as piperidine . This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1,2-dihydropyrazin-2-one is unique due to its specific combination of a spirocyclic core with a dihydropyrazinone moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-19-8-7-18-15(16(19)21)20-11-17(12-20)9-14(10-17)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIICFYUAEHDAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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